Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
CAS No.: 137706-80-0
Cat. No.: VC21157417
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137706-80-0 |
|---|---|
| Molecular Formula | C8H14N2O3 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | N-[2-(diacetylamino)ethyl]acetamide |
| Standard InChI | InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11) |
| Standard InChI Key | HRSYISMFWLVXAQ-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCN(C(=O)C)C(=O)C |
| Canonical SMILES | CC(=O)NCCN(C(=O)C)C(=O)C |
Introduction
Overview of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is a chemical compound categorized under the acetamides. It is recognized for its structural complexity and potential applications in various fields, including medicinal chemistry and biochemistry. The compound is also known by several synonyms, including N-[2-(diacetylamino)ethyl]acetamide and N-(2-Acetamidoethyl)-N-acetylacetamide.
Synthesis and Reactions
The synthesis of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- typically involves the acetylation of amino compounds. The process can be summarized as follows:
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Starting Material: Ethanolamine derivatives.
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Reagents: Acetic anhydride or acetyl chloride.
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Reaction Conditions: The reaction is generally conducted under controlled temperatures to ensure complete acetylation.
This compound's synthesis pathway is crucial for its application in pharmaceutical formulations.
Biological Activity and Applications
Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- has garnered attention for its potential biological activities:
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Antimicrobial Properties: Research indicates that derivatives of this compound may exhibit antimicrobial activity against various pathogens.
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Pharmaceutical Applications: It is explored for use in drug formulations due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients.
Mass Spectrometry Data
The mass spectrometry analysis provides insights into the fragmentation pattern of the compound:
| m/z Value | Description |
|---|---|
| 43 | Base peak |
| 30 | Second highest peak |
| 73 | Third highest peak |
Infrared Spectroscopy (IR)
Infrared spectroscopy can be utilized to identify functional groups present in the compound, such as amides and acetyl groups.
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